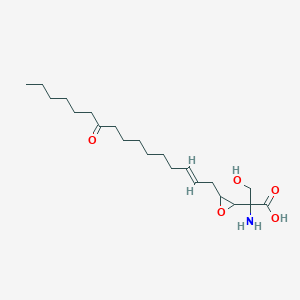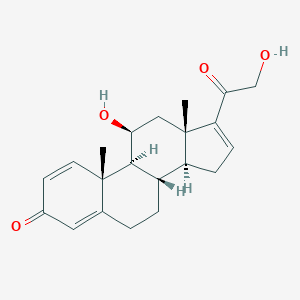
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI notation for 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione isInChI=1/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1 . Physical And Chemical Properties Analysis
The compound has a density of 1.24g/cm^3, a boiling point of 553.4°C at 760 mmHg, and a refractive index of 1.584 . Its vapour pressure is 1.5E-14mmHg at 25°C .Applications De Recherche Scientifique
Anti-Asthma/COPD Treatment
Deoxyprednisolone-16-ene is a synthetic steroid hormone used in the treatment of various medical conditions such as inflammatory and autoimmune disorders . It has been particularly effective in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD), due to its anti-inflammatory and immunosuppressive properties .
Allergic Reactions Management
This compound acts by binding to glucocorticoid receptors in the body and regulating the expression of genes involved in inflammation and immune response . This results in a reduction in inflammation and suppression of the immune system, which can help to alleviate symptoms of conditions such as allergic reactions .
Impurity Standards
Deoxyprednisolone-16-ene is used as an impurity standard in the pharmaceutical industry .
Intermediate in Synthesis
21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione, a derivative of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is used as an intermediate in the synthesis of Budesonide . Budesonide is a glucocorticoid steroid used for the treatment of asthma, non-infectious rhinitis, and for treatment and prevention of nasal polyposis .
Preparation of Anti-Inflammatory and Antiallergic Agents
6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, another derivative of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is used in the preparation of anti-inflammatory and antiallergic agents . These agents are used to treat conditions such as dermatitis, eczema, and psoriasis .
Research in Glucocorticoids
Deoxyprednisolone-16-ene is a glucocorticoid, a class of corticosteroids that bind to the glucocorticoid receptor . It is used in research to study the effects of glucocorticoids on the body, including their role in the stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mécanisme D'action
Target of Action
Deoxyprednisolone-16-ene, also known as 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) that are expressed throughout the body .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . The short-term effects of corticosteroids like Deoxyprednisolone-16-ene include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, Deoxyprednisolone-16-ene influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines, chemokines, adhesion molecules, and inflammatory enzymes . This results in the compound’s anti-inflammatory and immunosuppressive properties .
Pharmacokinetics
It is known that glucocorticoids like deoxyprednisolone-16-ene are generally well-absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects of Deoxyprednisolone-16-ene’s action include a reduction in inflammation and suppression of the immune response . This makes it useful in the treatment of a variety of conditions, including inflammatory and autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deoxyprednisolone-16-ene. For example, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic variations in the glucocorticoid receptor, can influence the compound’s efficacy .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAZKUMDZKRSI-SCVOTXIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyprednisolone-16-ene | |
CAS RN |
3103-17-1 |
Source


|
| Record name | Deoxyprednisolone-16-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYPREDNISOLONE-16-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
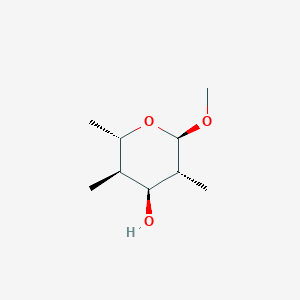



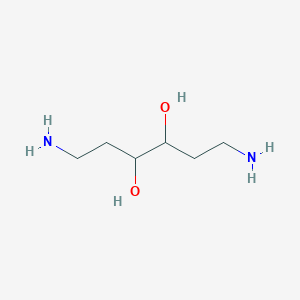

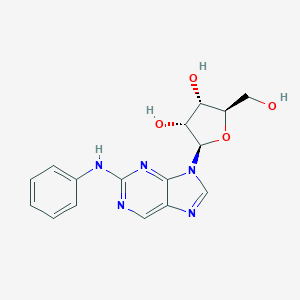
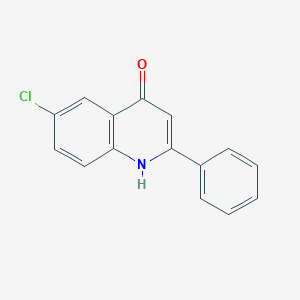
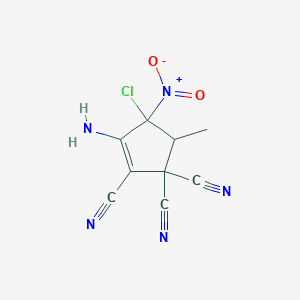
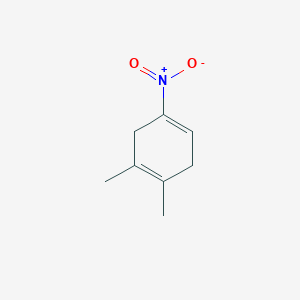

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
